molecular formula C9H6F3N3O B2816124 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 202823-23-2

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2816124
CAS No.: 202823-23-2
M. Wt: 229.162
InChI Key: FFEOTVRMYUDXOF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class of heterocycles, which have been extensively studied for their potential as therapeutic agents. Recent research has highlighted its anticancer and antioxidant properties, among other biological activities.

  • IUPAC Name : this compound
  • CAS Number : 202823-23-2
  • Molecular Formula : C9H6F3N3O
  • Molecular Weight : 229.162 g/mol
  • SMILES : [H]N([H])C1=NN=C(O1)C1=CC=C(C=C1)C(F)(F)F

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a synthesized derivative (6h) exhibited significant growth inhibition (GI) against several cancer types at a concentration of 10 μM:

Cell Line% Growth Inhibition (GI)
NCI-H52253.24
K-56247.22
MOLT-443.87
LOX-IMVI43.62
HL-60(TB)40.30

The most potent activity was observed against the CCRF-CEM cell line with a GI of 68.89% at the same concentration .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using the DPPH assay. A derivative (6i) showed promising antioxidant activity with an IC50 value of 15.14 μM, indicating its potential use as an antioxidant agent .

Enzyme Inhibition

Research has also indicated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from this oxadiazole showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE .

The biological activity of oxadiazoles is often attributed to their ability to interact with various biological targets including:

  • Inhibition of Kinases : Compounds have shown inhibitory potency against kinases like RET kinase.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant effects.

The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring and the oxadiazole core can significantly enhance biological activity .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A series of eleven derivatives were synthesized and tested against a panel of cancer cell lines.
    • The most effective compounds were found to be more potent than standard chemotherapeutic agents like imatinib .
  • Antioxidant Properties Evaluation :
    • The antioxidant activity was confirmed through DPPH radical scavenging assays, showing that modifications can lead to enhanced efficacy .
  • Enzyme Inhibition Studies :
    • Derivatives were screened for their ability to inhibit AChE and BuChE, demonstrating potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEOTVRMYUDXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(trifluoromethyl)benzohydrazide (0.5 g, 2.449 mmol) in dioxane (10 mL) and water (2 mL) was added sodium bicarbonate (0.617 g, 7.35 mmol) and cyanic bromide (0.519 g, 4.90 mmol). The reaction was stirred at room temperature for 15 h. The reaction mixture was diluted with water (50 mL), extracted with EtOAc, dried over sodium sulfate, and evaporated to yield 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine (0.28, 50%). 1H NMR: 400 MHz, DMSO-d6: δ 7.43 (s, 2H), 7.91 (d, J=8.40 Hz, 2H), 8.00 (d, J=8.40 Hz, 2H). LCMS: RT 1.55 min. LCMS (ES-API), m/z 230.0 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.617 g
Type
reactant
Reaction Step One
Quantity
0.519 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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